molecular formula C7H13IO2 B8655509 5-Iodopentyl acetate

5-Iodopentyl acetate

Cat. No.: B8655509
M. Wt: 256.08 g/mol
InChI Key: GIVWDOLRSIFKPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodopentyl acetate (CAS 65921-65-5), also known as 1-iodo-5-acetoxypentane, is an organic synthesis intermediate with the molecular formula C7H13IO2 and a molecular weight of 256.08 g/mol . It is supplied as a colorless to brown liquid with a typical assay of ≥98.0% . This compound is primarily valued in research and development as a versatile building block for the synthesis of more complex molecules. Its structure, featuring an iodoalkyl chain protected by an acetate group, makes it a useful precursor in various chemical reactions, including carbon-carbon bond formation and nucleophilic substitutions. In pharmaceutical research, intermediates like this compound can be utilized in the combinatorial synthesis of potential therapeutic agents, contributing to the development of new drug candidates . It is strictly for professional laboratory research applications. This product is not for diagnostic or therapeutic use and is not intended for human consumption. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13IO2

Molecular Weight

256.08 g/mol

IUPAC Name

5-iodopentyl acetate

InChI

InChI=1S/C7H13IO2/c1-7(9)10-6-4-2-3-5-8/h2-6H2,1H3

InChI Key

GIVWDOLRSIFKPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCCI

Origin of Product

United States

Synthetic Methodologies for 5 Iodopentyl Acetate

Catalytic Approaches in 5-Iodopentyl Acetate (B1210297) Synthesis

Direct catalytic syntheses explicitly detailing the formation of 5-Iodopentyl acetate were not prominently found in the surveyed literature. However, the principles and applications of catalytic C-I bond formation in related aliphatic compounds provide a strong foundation for understanding potential synthetic pathways for this compound. These approaches typically involve the conversion of alcohols or other alkyl halides into alkyl iodides.

Transition metal catalysis plays a significant role in the formation of carbon-heteroatom bonds, including C-I bonds. While many reviews focus on aryl or vinyl halide transformations, methods applicable to aliphatic systems are also being developed.

One notable approach involves the use of rhodium catalysts for the hydroiodination of various organic substrates. Anhydrous hydrogen iodide, generated directly from molecular hydrogen and iodine in the presence of a rhodium catalyst, has been shown to be highly active in transforming alkenes, phenyl aldehydes, alcohols, and cyclic ethers into their corresponding iodoalkanes. organic-chemistry.org This methodology offers a practical route for preparing iodoalkanes with excellent atom economy. For instance, if a precursor such as 5-hydroxypentyl acetate or 4-pentenyl acetate were available, a rhodium-catalyzed process could potentially facilitate the formation of the desired C-I bond.

Another relevant catalytic system involves ruthenium complexes . For example, Ru(TMHD)3 (Ruthenium tris(2,2,6,6-tetramethyl-3,5-heptanedionate)) has been identified as an active catalyst for the iodination of alcohols. researchgate.net Although this catalyst has shown a high affinity for the transformation of benzylic alcohols to iodides, its general applicability to primary alkyl alcohols, such as 5-hydroxypentyl acetate (a potential precursor to this compound), suggests its relevance in this context. The reaction conditions and yields for such transformations can vary depending on the specific alcohol substrate and catalyst loading.

It is important to note that in some instances, the observed "catalytic" effect of transition metal-phosphine complexes in halogen exchange reactions between alkyl halides has been attributed primarily to the halide ion itself, rather than direct metal catalysis of the C-X bond formation. rsc.org This highlights the complex interplay between the metal center, ligands, and counterions in these catalytic systems.

The detailed research findings for these catalytic methods often include specific reaction conditions, such as temperature, solvent, catalyst loading, and substrate scope. For example, while specific data for this compound are not available, the general performance of these catalysts for similar alkyl iodinations can be indicative.

Table 1: Examples of Transition Metal Catalyzed Alkyl Iodide Synthesis

Catalyst SystemSubstrate TypeReaction TypeNotes on ApplicabilityReference
Rhodium catalyst (with H₂/I₂)Alcohols, Alkenes, Cyclic EthersHydroiodinationHighly active for iodoalkane formation; excellent atom economy. organic-chemistry.org
Ru(TMHD)₃Alcohols (e.g., Benzylic)IodinationActive for converting alcohols to iodides; higher affinity for benzylic. researchgate.net

These catalytic strategies represent advancements in accessing alkyl iodides, offering milder conditions and improved efficiency compared to stoichiometric methods. The adaptation of such general methodologies to the specific synthesis of this compound would involve careful optimization of precursors and reaction parameters.

Chemical Reactivity and Transformation Pathways of 5 Iodopentyl Acetate

Ester Group TransformationsThe acetate (B1210297) moiety of 5-iodopentyl acetate can undergo characteristic reactions of esters, primarily hydrolysis and transesterification.

Hydrolysis Pathways of the Acetate MoietyHydrolysis involves the cleavage of the ester bond by water, leading to the formation of a carboxylic acid (acetic acid in this case) and an alcohol (1-pentanol).nih.govlongdom.orgThis process can be catalyzed by acids or bases, or it can occur under neutral conditions.

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic. A water molecule then attacks this electrophilic carbon, forming a tetrahedral intermediate. Subsequent deprotonation and elimination of the alcohol (1-pentanol) regenerate the acid catalyst and yield acetic acid. labmonk.com

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide (pentoxide) as a leaving group. This directly leads to the formation of the carboxylic acid, which is immediately deprotonated by the base to form the carboxylate salt (acetate salt) and the corresponding alcohol (1-pentanol). labmonk.comijcce.ac.ir This reaction is often considered irreversible and can be monitored by changes in electrical conductivity due to the consumption of hydroxide ions and production of acetate ions. ijcce.ac.irvernier.comuv.es

Neutral Hydrolysis: While slower than catalyzed reactions, neutral hydrolysis of esters can occur in the presence of water, yielding the carboxylic acid and alcohol without the aid of an external acid or base catalyst. longdom.org

Reaction Type Catalyst/Reagent Products Conditions Observations
Acid-Catalyzed Strong inorganic acid (e.g., H₂SO₄, HCl) Acetic acid, 1-Pentanol Reflux with dilute aqueous acid labmonk.com Faster hydrolysis rate labmonk.com
Base-Catalyzed Alkali (e.g., NaOH) Acetate salt, 1-Pentanol Reflux with dilute aqueous alkali labmonk.com Often irreversible, can be monitored by conductivity decrease ijcce.ac.irvernier.comuv.es
Neutral Water Acetic acid, 1-Pentanol Room temperature, no catalyst longdom.org Slower reaction rate, reversible under certain conditions longdom.org

Transesterification ProcessesTransesterification is a process where one ester is converted into another through the exchange of the alcohol portion of the ester.nih.govThis reaction involves the reaction of an ester with an alcohol to form a new ester and a new alcohol.

Similar to hydrolysis, transesterification can be catalyzed by acids or bases. nih.govnih.gov

Acidic Transesterification: This mechanism typically involves protonation of the ester carbonyl oxygen, followed by nucleophilic addition of the new alcohol to the carbonyl carbon. Subsequent proton transfer and elimination of the original alcohol as a leaving group lead to the formation of the new ester. nih.gov

Basic Transesterification: This pathway involves the nucleophilic addition of an alkoxide (derived from the new alcohol) to the ester's carbonyl carbon. nih.gov

Catalysts: Various catalysts can facilitate transesterification, including ionic liquids nih.gov, lipases acs.orgfishersci.ca, and zinc carboxylates nih.gov. The reaction can be driven to completion by using a large excess of the new alcohol or by removing one of the products (e.g., the lower-boiling alcohol) from the reaction mixture. nih.govbiofueljournal.com

Reaction Type Catalyst/Reagent Conditions Example (Ethyl Acetate)
Acid-Catalyzed Sulfuric acid, p-toluenesulfonic acid Reflux, 70-90 °C, excess alcohol biofueljournal.comscielo.br Ethyl acetate + Glycerol → Acetins + Ethanol (B145695) biofueljournal.comscielo.br
Base-Catalyzed Alkoxides (e.g., sodium ethoxide), NaOH Room temperature to reflux nih.govnih.gov Ethyl acetate + Methanol (B129727) → Methyl acetate + Ethanol nih.govntnu.no
Biocatalytic Lipase (B570770) (e.g., Candida antarctica lipase B) Various temperatures (e.g., 40 °C) acs.orgfishersci.ca Ethyl acetate + long chain alcohols → Acetylated alcohols nih.gov

Oxidative and Reductive ManipulationsBoth the iodide and ester functionalities in this compound can undergo oxidation and reduction reactions, leading to diverse transformations.

Oxidation:

At the Iodopentyl Moiety: Alkyl iodides can undergo oxidative displacement of iodine. For primary alkyl iodides, this can lead to the formation of primary alcohols when treated with oxidizing agents like m-chloroperbenzoic acid (m-CPBA). rsc.org Further oxidation can lead to aldehydes or ketones depending on the structure and conditions. chemistrysteps.com

At the Acetate Moiety: The acetate ester itself can be subject to oxidation, particularly under catalytic conditions. For example, ethyl acetate can be oxidized to form intermediates such as acetaldehyde, ethanol, and acetic acid, eventually leading to complete oxidation products like carbon dioxide and water. acs.orgmdpi.comresearchgate.net Platinum/alumina acs.orgacs.org and Au-Pd/TiO₂ catalysts mdpi.comrsc.org have been investigated for the catalytic oxidation of ethyl acetate.

Functional Group Oxidizing Agent Conditions Product Class
Alkyl Iodide m-Chloroperbenzoic acid (m-CPBA) Dichloromethane (B109758) or t-butyl alcohol–water rsc.org Primary Alcohols, Ketones rsc.orgchemistrysteps.com
Acetate Ester Catalytic oxidation (e.g., Pt/Al₂O₃, Au-Pd/TiO₂) Elevated temperatures (e.g., >425 °C for CO₂ formation) acs.orgmdpi.com Acetaldehyde, Ethanol, Acetic Acid, CO₂, H₂O acs.orgmdpi.comresearchgate.net

Reduction:

At the Iodopentyl Moiety: The alkyl iodide can be reduced to a corresponding alkane. Common reducing agents for alkyl iodides include complex metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). nih.gov Additionally, zinc with dilute acids (e.g., HCl or CH₃COOH) or a Zn-Cu couple in alcohol can effectively reduce alkyl halides to alkanes. doubtnut.comunacademy.combyjus.com Heating with concentrated hydriodic acid in the presence of red phosphorus at 150 °C is also a method for reducing alkyl iodides to alkanes. doubtnut.com

At the Acetate Moiety: Esters, including the acetate group, can be reduced to alcohols. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are capable of reducing esters to their corresponding primary alcohols. For example, ethyl acetate is reduced to ethanol by LiAlH₄. uwo.cadoubtnut.comdoubtnut.com While NaBH₄ is a milder reducing agent, it typically does not reduce esters. uwo.ca Catalytic hydrogenation using Ni-based catalysts can also achieve the reduction of ethyl acetate to ethanol. nih.gov

Functional Group Reducing Agent Conditions Product Class
Alkyl Iodide LiAlH₄, NaBH₄ Aprotic solvent (e.g., THF, diethyl ether) for LiAlH₄ uwo.ca Alkane (Pentane) nih.gov
Alkyl Iodide Zn/dil. HCl, Zn/CH₃COOH, Zn-Cu couple/alcohol Various doubtnut.comunacademy.combyjus.com Alkane (Pentane) doubtnut.comunacademy.combyjus.com
Alkyl Iodide Red P / conc. HI 150 °C doubtnut.com Alkane (Pentane) doubtnut.com
Acetate Ester LiAlH₄ Aprotic solvent (e.g., THF, diethyl ether) uwo.cadoubtnut.com Alcohol (1-Pentanol) uwo.cadoubtnut.com
Acetate Ester Ni-based catalysts / H₂ Hydrogenation conditions nih.gov Alcohol (1-Pentanol) nih.gov

Applications of 5 Iodopentyl Acetate in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Functionalized Molecules

5-Iodopentyl acetate (B1210297) serves as a valuable intermediate for the synthesis of functionalized molecules, primarily by leveraging the reactivity of its terminal iodo group. The iodide is an excellent leaving group in nucleophilic substitution reactions, making the compound an effective agent for introducing a five-carbon chain with a terminal acetate group. This strategy is particularly evident in the preparation of monomers for polymerization.

The acetate group can be retained throughout several synthetic steps as a protecting group for the hydroxyl functionality, which can be deprotected later to reveal a reactive hydroxyl group for further functionalization. This dual functionality allows for sequential reactions at either end of the molecule, a key characteristic of useful synthetic intermediates. One of the most clearly documented roles for 5-iodopentyl acetate is in the synthesis of specialized monomers for creating hyperbranched polymers.

Building Block in the Synthesis of Complex Organic Structures

The structure of this compound makes it a candidate for incorporation into more complex molecular frameworks, including polymeric systems.

A thorough review of the available scientific literature did not yield specific examples of this compound being utilized in the synthesis of macrocyclic systems. While iodo-functionalized compounds are generally employed in macrocyclization reactions, direct application of this compound for this purpose is not documented in the reviewed sources.

Despite the potential for the iodoalkyl functionality of this compound to be used in the alkylation of heteroatoms (such as nitrogen, oxygen, or sulfur) to form heterocyclic rings, a detailed search of scientific databases did not reveal specific instances of its use as a precursor for heterocyclic compound synthesis.

A significant application of this compound is in the synthesis of aliphatic hyperbranched polyesters. In this context, it is used as a spacer to create AB2 and AB3 type monomers from diethyl malonate.

In a reported synthesis, the sodium salt of triethyl methanetricarboxylate is reacted with this compound to incorporate the aliphatic spacer, yielding an AB3 monomer. A similar strategy is employed to create an AB2 monomer. These monomers are then subjected to melt polymerization, often catalyzed by zinc acetate, to produce the corresponding hyperbranched polyesters. The inclusion of the flexible aliphatic spacer from this compound contributes to desirable properties in the resulting polymers, such as good solubility.

Monomer TypePrecursorsRole of this compoundResulting Polymer
AB3 Diethyl malonate, Sodium ethoxide, this compoundProvides a C5 aliphatic spacerP(AB3–C5) Hyperbranched Polyester
AB2 Diethyl malonate, this compoundProvides a C5 aliphatic spacerP(AB2–C5) Hyperbranched Polyester

This table summarizes the use of this compound in the synthesis of monomers for hyperbranched polyesters.

No specific examples of the application of this compound in the synthesis of cyclobutene-1,2-dione derivatives were found in the reviewed scientific literature.

Precursor in the Synthesis of Novel Pharmaceutical Scaffolds

While alkylating agents are broadly used in the synthesis of pharmaceutical compounds, a comprehensive search of the literature did not identify specific examples where this compound is used as a direct precursor in the synthesis of novel pharmaceutical scaffolds.

Mechanistic Investigations of Reactions Involving 5 Iodopentyl Acetate

Elucidation of Reaction Mechanisms in Nucleophilic Substitutions

5-Iodopentyl acetate (B1210297) is highly amenable to nucleophilic substitution reactions due to the excellent leaving group ability of the iodide ion byjus.com. As a primary alkyl halide, 5-Iodopentyl acetate is predominantly expected to undergo reactions via the bimolecular nucleophilic substitution (SN2) mechanism. byjus.comlibretexts.orgmasterorganicchemistry.compearson.com

The SN2 mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group byjus.commasterorganicchemistry.compearson.com. This backside attack leads to an inversion of configuration at the reacting carbon center if it is chiral byjus.comlibretexts.orgmasterorganicchemistry.com. The rate of an SN2 reaction is dependent on the concentrations of both the substrate (this compound) and the nucleophile libretexts.org. The primary nature of the carbon bearing the iodine atom in this compound minimizes steric hindrance, facilitating the approach of the nucleophile and favoring the SN2 pathway over the SN1 mechanism masterorganicchemistry.com.

In contrast, the unimolecular nucleophilic substitution (SN1) mechanism involves a two-step process, beginning with the slow, rate-determining departure of the leaving group to form a carbocation intermediate masterorganicchemistry.comyoutube.com. This carbocation is then rapidly attacked by the nucleophile masterorganicchemistry.com. SN1 reactions are typically favored by tertiary and, to a lesser extent, secondary alkyl halides due to the stability of the resulting carbocations masterorganicchemistry.comyoutube.comstackexchange.com. Given that this compound is a primary alkyl iodide, the formation of a highly unstable primary carbocation would be energetically unfavorable, making the SN1 pathway less probable under typical conditions.

The iodine atom in the 5-iodopentyl chain is a versatile functional handle that can be substituted by various nucleophiles, such as amines or thiols, leading to a range of substituted derivatives .

Mechanistic Aspects of Catalytic Transformations

The iodine atom in this compound also renders it a valuable substrate for various transition metal-catalyzed transformations, particularly cross-coupling reactions. These reactions are crucial for forming new carbon-carbon bonds and often proceed through complex catalytic cycles involving different oxidation states of the metal catalyst. researchgate.netwikipedia.orglibretexts.org

Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are highly relevant for alkyl iodides. The general mechanism for these reactions typically involves three key steps: oxidative addition, transmetallation, and reductive elimination libretexts.orgwikipedia.org. In the oxidative addition step, the organohalide (e.g., this compound) reacts with a low-valent palladium (Pd(0)) complex, increasing the palladium's oxidation state to Pd(II) and inserting the palladium into the carbon-halogen bond wikipedia.orglibretexts.orgwikipedia.org. Alkyl iodides exhibit high reactivity in this initial step compared to other alkyl halides (I >> Br > OTf >> Cl > F) libretexts.orgwikipedia.org. Subsequently, transmetallation occurs, where an organometallic reagent transfers an organic group to the palladium center. Finally, reductive elimination forms the desired carbon-carbon bond, regenerating the active Pd(0) catalyst and completing the catalytic cycle libretexts.orgwikipedia.org.

Specific research has indicated the involvement of the 5-iodopentyl group in Ni-catalyzed cross-coupling reactions, such as the coupling of alkenylzinc reagents with sp2-carbon-halogen bonds scispace.com. While the precise mechanism for this compound in such reactions would follow the general principles of Negishi coupling, involving nickel intermediates, the high reactivity of the C-I bond is a key factor.

Role of Intermediates in Reaction Pathways

The mechanistic investigations of reactions involving this compound and related 5-iodopentyl structures reveal the involvement of distinct intermediates depending on the reaction type.

In nucleophilic substitution reactions:

SN2 Reactions: A transient, high-energy pentavalent carbon transition state is formed, where the nucleophile is partially bonded to the carbon and the leaving group (iodide) is simultaneously departing masterorganicchemistry.compearson.com. This transition state is characterized by a trigonal bipyramidal geometry around the carbon atom.

SN1 Reactions (less common for primary alkyl iodides): If conditions were to favor an SN1 pathway (e.g., in highly ionizing solvents or with certain rearrangements), a carbocation intermediate would be formed after the departure of the iodide leaving group masterorganicchemistry.comyoutube.com.

In radical reactions:

Studies on the photolysis of cyclopentanol (B49286) hypoiodite, which involves a related five-carbon chain and an iodine atom, have shown the formation of radical intermediates . Specifically, a β-scission of a cyclopentyloxy radical can rearrange to a primary 5-oxopentyl radical , which can then generate a corresponding carbocation through metal ion-assisted one-electron oxidation researchgate.net. This indicates that both radical and ionic intermediates can play roles in transformations involving the 5-iodopentyl framework, particularly under photolytic or oxidative conditions.

In catalytic transformations (e.g., cross-coupling):

The catalytic cycles involve various organometallic palladium intermediates . These include Pd(0) species, Pd(II) complexes formed after oxidative addition, and potentially acyl-palladium complexes or other organopalladium intermediates depending on the specific coupling reaction libretexts.orgnih.gov. For instance, in palladium-catalyzed carbonylation, key intermediates can include palladium(II) hydride complexes and alkoxy-palladium complexes nih.gov.

Kinetic Studies of Transformations Involving this compound

Detailed kinetic studies specifically focusing on the reaction rates and activation energies of transformations involving this compound are not widely reported in the general literature. However, the principles of chemical kinetics can be applied to infer its behavior based on the reactivity of similar compounds.

General Kinetic Principles: Reaction rates are influenced by factors such as reactant concentrations, temperature, and the presence of catalysts libretexts.orgbiomedres.us. The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation: k = A * e^(-Ea/RT), where Ea is the activation energy, R is the gas constant, and A is the pre-exponential factor atlanticoer-relatlantique.calongdom.org. The activation energy (Ea) represents the minimum energy required for a reaction to occur; a lower activation energy generally corresponds to a faster reaction rate atlanticoer-relatlantique.calongdom.org.

Inferred Kinetic Behavior for this compound:

Leaving Group Effect: As an alkyl iodide, this compound is expected to exhibit relatively fast reaction rates in nucleophilic substitution reactions compared to other alkyl halides (chlorides, bromides) due to the excellent leaving group ability of iodide stackexchange.comlibretexts.org. The weaker C-I bond (compared to C-Cl or C-Br) facilitates its cleavage, contributing to a lower activation energy for substitution pathways.

Primary Alkyl Chain: For SN2 reactions, primary alkyl halides generally react faster than secondary or tertiary ones due to less steric hindrance at the reaction center masterorganicchemistry.com.

Qualitative Observations: While specific rate constants or activation energies for this compound are not readily available, observations for reactions involving the 5-iodopentyl group suggest reaction times ranging from minutes to several hours, indicating a reasonable reactivity profile [previous search result 11].

Kinetic studies on analogous acetate esters, such as the saponification of ethyl acetate, provide a framework for understanding ester hydrolysis kinetics, often demonstrating second-order kinetics and measurable activation energies biomedres.uslongdom.orgisca.meresearchgate.netumcs.pl. While these studies are not directly transferable, they highlight the methodologies used to quantify reaction rates for acetate-containing compounds.

Computational Chemistry Approaches for 5 Iodopentyl Acetate

Density Functional Theory (DFT) Studies of Reactivity

Density Functional Theory (DFT) is a widely utilized quantum mechanical method for examining the electronic structure and predicting the reactivity of molecules wikipedia.orguobaghdad.edu.iq. For 5-Iodopentyl acetate (B1210297), DFT studies can illuminate various aspects of its chemical behavior, particularly concerning the highly reactive carbon-iodine bond and the ester functional group.

The reactivity of haloalkanes, including 5-Iodopentyl acetate, is significantly influenced by the nature of the halogen leaving group. Iodoalkanes are known to be more reactive in nucleophilic substitution (SN2) reactions compared to their bromo-, chloro-, and fluoro- counterparts due to the weaker carbon-iodine bond and the excellent leaving group ability of the iodide ion ibchem.comalfa-chemistry.com. DFT calculations can precisely model the bond dissociation energies and electronic distributions that govern this reactivity.

DFT is instrumental in analyzing the precise electronic characteristics of molecules and predicting their reactive sites uobaghdad.edu.iqmdpi.commdpi.com. This involves the examination of frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of a molecule's susceptibility to electrophilic attack, while the LUMO energy reflects its predisposition to nucleophilic attack mdpi.com. For this compound, the carbon atom bonded to iodine would typically possess a partial positive charge, making it an electrophilic center susceptible to nucleophilic attack, a characteristic that can be quantified through DFT-derived atomic charges and molecular electrostatic potential (MESP) maps uobaghdad.edu.iqmdpi.com.

Studies on SN2 reactions, which are highly relevant for iodoalkanes, have extensively utilized DFT to evaluate potential energy surfaces (PES), atomic charges, bond distances, and solvent effects researchgate.netresearchgate.net. For instance, computational analyses of ionic SN2 reactions involving various halide nucleophiles attacking alkyl substrates have employed DFT methods (e.g., B3LYP functional with appropriate basis sets and implicit solvent models like PCM) to map the reaction progress from reactants to initial complexes, transition states, and products researchgate.net. Such studies can provide activation parameters and insights into the rate-determining steps for reactions involving the iodide moiety of this compound researchgate.netchemrxiv.org.

Molecular Modeling of Conformational Landscapes

Molecular modeling, encompassing techniques like molecular mechanics (MM) and molecular dynamics (MD) simulations, is essential for understanding the conformational landscape of flexible molecules such as this compound. Conformational analysis is the study of the energetics between different rotamers, providing critical information about the stability of various spatial arrangements of a molecule lumenlearning.com. This understanding is vital as a molecule's conformation can significantly influence its reactivity and selectivity lumenlearning.comnih.gov.

For molecules with multiple rotatable bonds, like the pentyl chain in this compound, a large number of possible conformations exist. Molecular mechanics force fields are particularly practical for exploring these conformational spaces by generating and minimizing a vast number of conformers ucsb.edu. These methods estimate the energy of different conformations based on empirical parameters related to bond stretching, angle bending, torsional rotations, and non-bonded interactions.

DFT can also contribute to conformational analysis, especially for refining the energies and geometries of key conformers identified by MM, or for smaller systems where higher accuracy is required mdpi.comnih.gov. Studies on simple aliphatic esters, such as methyl acetate, have used DFT to investigate the effect of solvents on optimized molecular geometries and relative conformer energies mdpi.com. The principles derived from these studies, such as the influence of steric hindrance and electronic effects on preferred dihedral angles, are directly applicable to the ester group and the alkyl chain of this compound.

The presence of the bulky iodine atom and the polar ester group in this compound will introduce specific steric and electronic interactions that dictate its preferred conformations. For long-chain alkanes, the "anti" conformation (where large groups are 180° apart) is generally the most stable due to minimized steric repulsion, a principle often summarized as "Big-Big is Bad" for eclipsed interactions lumenlearning.com. Molecular dynamics simulations can further explore the dynamic behavior of this compound, providing insights into the transitions between different conformers and generating free energy maps that illustrate the flexibility of specific bonds nih.gov.

Prediction of Reaction Pathways and Transition States

The prediction of reaction pathways and the characterization of transition states are central to understanding chemical transformations. A transition state represents the highest energy point along a reaction coordinate, a fleeting structure that dictates the likelihood and rate of a chemical reaction mit.edu. Computational methods, particularly DFT, are indispensable for locating and characterizing these elusive structures.

For this compound, understanding its reaction pathways would involve studying how the C-I bond is cleaved and how new bonds are formed. In SN2 reactions, which are common for primary alkyl iodides, the transition state involves a concerted bond-breaking and bond-forming process where the incoming nucleophile and the departing iodide are simultaneously interacting with the carbon center ibchem.com. DFT calculations can map the potential energy surface (PES) of such reactions, identifying the minimum energy path and the transition state structure researchgate.netvhu.edu.vn. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict reaction rates mit.edu.

Computational models provide a theoretical framework to predict likely transformation mechanisms and intermediate products researchgate.net. For instance, studies on haloalkanes have used DFT to explore competitive pathways, such as nucleophilic substitution versus elimination reactions, by comparing the activation energies of the respective transition states nih.gov. The weaker C-I bond in this compound facilitates its participation in reactions where the iodide acts as a leaving group, and computational studies can quantify the energetic favorability of such processes ibchem.com.

The nature of transition states can be probed through intrinsic reaction coordinate (IRC) calculations, which confirm that a located transition state connects the intended reactants and products rsc.org. While traditional quantum chemistry methods for calculating transition states can be computationally intensive, advancements, including machine learning approaches, are being developed to accelerate these predictions mit.edu.

Theoretical Prediction of Chemical Selectivity

Theoretical prediction of chemical selectivity involves using computational methods to understand and anticipate which reaction pathway or product will be favored among several possibilities. For this compound, selectivity could relate to regioselectivity (which carbon atom reacts), stereoselectivity (which stereoisomer is formed), or chemoselectivity (which functional group reacts in a molecule with multiple reactive sites).

Conformational analysis plays a role in predicting selectivity, as the energetic preferences of different conformers can influence the accessibility of reactive sites and the orientation of reacting species lumenlearning.com. For example, the steric environment around the iodine-bearing carbon in this compound, as determined by its preferred conformations, can dictate the favorability of a backside SN2 attack.

DFT is a powerful tool for predicting reactive sites and thus chemical selectivity. This can be achieved through the calculation of reactivity descriptors such as Fukui functions and the visualization of molecular electrostatic potential (MESP) maps mdpi.comscirp.org. These descriptors highlight regions of a molecule that are prone to electrophilic or nucleophilic attack. For this compound, the carbon atom attached to iodine would likely show a high Fukui function for nucleophilic attack, indicating its electrophilic nature.

Computational studies can directly compare the activation energies of competing reaction pathways to predict selectivity nih.govmdpi.com. A lower activation energy for one pathway over another suggests a higher probability for that reaction to occur mit.edu. For example, if this compound were to undergo a reaction where both the iodide and the ester group could react, DFT could calculate the transition states for both possibilities and determine which functional group is more susceptible under given conditions.

Furthermore, the electronic effects of substituents can profoundly influence reactivity and selectivity alfa-chemistry.com. The electron-withdrawing nature of the iodine atom and the ester group will affect the electron density distribution across the molecule, influencing the susceptibility of different atoms to attack. In the case of SN2 reactions, the stereospecificity (inversion of configuration at the reacting carbon) is a key aspect of selectivity that can be predicted and understood through computational modeling of the transition state geometry ibchem.com.

Green Chemistry Principles in the Synthesis and Reactions of 5 Iodopentyl Acetate

Solvent Selection and Minimization of Auxiliary Substances

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. In the synthesis of 5-iodopentyl acetate (B1210297), particularly through reactions such as the Finkelstein reaction where a chloro or bromo precursor is converted to the iodide, solvent selection plays a pivotal role.

Traditionally, iodination reactions have often been carried out in chlorinated solvents like carbon tetrachloride (CCl₄), chloroform (B151607) (CHCl₃), and dichloromethane (B109758) (CH₂Cl₂). ijirset.com However, these solvents are now recognized as hazardous and environmentally persistent. ijirset.comacs.org Green chemistry principles advocate for their replacement with safer alternatives. For iodination processes, if a chlorinated solvent is deemed necessary, dichloromethane is often considered the least hazardous option among them. ijirset.com

A significant advancement in greener solvent selection for reactions like the Finkelstein synthesis of alkyl iodides is the use of acetone. worldbiomarketinsights.comwikipedia.org In the classic Finkelstein reaction, sodium iodide is dissolved in acetone, while the resulting sodium chloride or bromide is insoluble and precipitates, driving the reaction to completion. worldbiomarketinsights.comwikipedia.org Acetone is considered a more recoverable and less hazardous solvent compared to many chlorinated options. acs.org

Further greening of the process can be achieved by exploring solvent-free conditions or the use of water as a solvent. organic-chemistry.orgbyjus.com While direct application to 5-iodopentyl acetate synthesis may require further research, these approaches have been successful for other iodination reactions. organic-chemistry.orgbyjus.com The use of phase-transfer catalysts (PTCs) can also facilitate reactions in biphasic systems, often allowing the use of water and reducing the need for organic solvents that dissolve all reactants. ijirset.comwikipedia.orgdalalinstitute.com PTCs, such as quaternary ammonium (B1175870) salts, work by transporting one reactant from one phase to another where the reaction occurs, thereby increasing reaction rates and eliminating the need for expensive and hazardous solvents. ijirset.comwikipedia.orgdalalinstitute.com

Table 1: Comparison of Solvents for Alkyl Iodide Synthesis

Solvent ClassExamplesGreen Chemistry Considerations
Chlorinated CCl₄, CHCl₃, CH₂Cl₂Generally avoided due to toxicity and environmental persistence. ijirset.com
Polar Aprotic Acetone, Dimethylformamide (DMF)Acetone is a common solvent for Finkelstein reactions due to differential salt solubility. worldbiomarketinsights.comwikipedia.org DMF is effective but has toxicity concerns. wikipedia.org
Greener Alternatives Water, Ionic LiquidsWater is an environmentally benign solvent. organic-chemistry.orgbyjus.com Ionic liquids can be recyclable but require careful selection. organic-chemistry.org
Solvent-Free Mechanical GrindingEliminates solvent waste entirely. organic-chemistry.orgresearchgate.net

Minimizing auxiliary substances also involves reducing the use of reagents for workup and purification. For instance, in the synthesis of esters like pentyl acetate, multiple washing steps with sodium bicarbonate solution and water are common to remove excess acid and other impurities. libretexts.org Optimizing reaction conditions to maximize conversion can reduce the need for extensive purification.

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.edudocbrown.info Reactions with high atom economy are preferred as they generate less waste. scranton.edu

The synthesis of this compound can be approached through different routes, each with a distinct atom economy.

Route 1: Esterification of 5-iodo-1-pentanol (B3278114) with acetic acid.

This reaction, an example of Fischer esterification, ideally has a high atom economy as the only byproduct is water. quora.comthermofisher.com

Reaction: C₅H₁₁IO + CH₃COOH → C₇H₁₃IO₂ + H₂O

Atom Economy Calculation:

Molecular weight of this compound (C₇H₁₃IO₂): 256.09 g/mol

Molecular weight of 5-iodo-1-pentanol (C₅H₁₁IO): 214.05 g/mol

Molecular weight of acetic acid (CH₃COOH): 60.05 g/mol

Percent Atom Economy = (Mass of desired product / Total mass of reactants) x 100

Percent Atom Economy = (256.09 / (214.05 + 60.05)) x 100 ≈ 93.4%

Route 2: Finkelstein reaction of 5-bromopentyl acetate with sodium iodide.

This is a substitution reaction where a bromine atom is replaced by an iodine atom.

Reaction: C₇H₁₃BrO₂ + NaI → C₇H₁₃IO₂ + NaBr

Atom Economy Calculation:

Molecular weight of this compound (C₇H₁₃IO₂): 256.09 g/mol

Molecular weight of 5-bromopentyl acetate (C₇H₁₃BrO₂): 209.08 g/mol

Molecular weight of sodium iodide (NaI): 149.89 g/mol

Percent Atom Economy = (Mass of desired product / Total mass of reactants) x 100

Percent Atom Economy = (256.09 / (209.08 + 149.89)) x 100 ≈ 71.3%

Table 2: Atom Economy of Different Synthetic Routes to this compound

Synthetic RouteReactantsDesired ProductByproductsAtom Economy (%)
Esterification 5-iodo-1-pentanol, Acetic acidThis compoundWater~93.4%
Finkelstein Reaction 5-bromopentyl acetate, Sodium iodideThis compoundSodium bromide~71.3%

Waste minimization strategies also involve the recycling of solvents and catalysts where possible. In the Finkelstein reaction, the precipitated sodium salt is a significant byproduct. While it is a low-toxicity salt, its generation represents a loss of atom economy.

Use of Catalytic Methods for Enhanced Efficiency

Catalytic methods are a cornerstone of green chemistry as they can increase reaction rates, lower energy requirements, and improve selectivity, often with only a small amount of catalyst that can potentially be recycled. acs.org

In the context of this compound synthesis, catalytic approaches can be applied to various steps. The esterification of an alcohol with a carboxylic acid is typically catalyzed by a strong acid like sulfuric acid. quora.comthermofisher.com While effective, this can lead to purification challenges and waste generation. The use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst®), can offer a greener alternative as they are easily separated from the reaction mixture and can be reused. ma.edu

For the synthesis of the alkyl iodide precursor, catalytic methods are also being developed. The conversion of alcohols to alkyl iodides can be achieved using a CeCl₃·7H₂O/NaI system in acetonitrile, which acts as a mild and efficient method. organic-chemistry.orgcmu.edu Other systems, such as those using triphenylphosphine (B44618) and iodine, are also common but generate stoichiometric amounts of triphenylphosphine oxide as a byproduct, which is undesirable from a green chemistry perspective. cmu.edu

The Finkelstein reaction itself is typically a stoichiometric process. However, the use of phase-transfer catalysts can be considered a form of catalysis that enhances the efficiency of the reaction, especially in greener solvent systems. ijirset.comwikipedia.orgdalalinstitute.com There is also research into metal-catalyzed halogen exchange reactions, which could potentially be applied to the synthesis of alkyl iodides. nih.gov For instance, copper(I) iodide in combination with diamine ligands has been used to catalyze the Finkelstein reaction for aromatic halides. wikipedia.org

Energy Efficiency in Synthetic Protocols

Designing energy-efficient chemical processes is a key principle of green chemistry, aiming to reduce both the environmental and economic costs of synthesis. acs.org Reactions should ideally be conducted at ambient temperature and pressure.

The synthesis of this compound via Fischer esterification often requires heating under reflux for several hours to achieve a reasonable yield. libretexts.orgthermofisher.com Similarly, the Finkelstein reaction is often carried out at elevated temperatures to increase the reaction rate. iitk.ac.in

Strategies to improve energy efficiency include the use of highly active catalysts that can lower the activation energy of the reaction, thereby reducing the required temperature. nih.gov For example, more efficient catalytic systems for esterification or for the conversion of alcohols to iodides could reduce the need for prolonged heating.

Microwave-assisted synthesis is another technique that can significantly reduce reaction times and, in some cases, improve yields. figshare.com This method provides rapid and uniform heating, which can accelerate reactions that would otherwise require long reflux times. The application of microwave irradiation has been shown to accelerate the rate of Finkelstein reactions. figshare.com

Exploring Alternative Reagents and Renewable Feedstocks

The use of renewable feedstocks is a fundamental aspect of green chemistry, aiming to move away from depleting fossil fuel resources. wikipedia.org The synthesis of this compound can be made more sustainable by sourcing its precursors from renewable biological materials.

The pentyl portion of the molecule can potentially be derived from bio-based 1,5-pentanediol (B104693) (1,5-PDO). pcimag.combiobasedeconomy.nl Processes have been developed to produce 1,5-PDO from renewable resources such as furfural, which can be obtained from biomass like corncobs and wood waste. worldbiomarketinsights.compcimag.compcimag.com This bio-based 1,5-PDO can then be chemically converted to 5-iodo-1-pentanol, a direct precursor for the esterification reaction.

The acetate portion of the molecule can be derived from bio-based acetic acid. Acetic acid has been produced through fermentation for centuries in the form of vinegar. ma.edu Industrial-scale processes for producing bio-based acetic acid from renewable feedstocks are also being developed, offering an alternative to the traditional synthesis from natural gas. ma.eduvedantu.com

Table 3: Potential Renewable Feedstocks for this compound Synthesis

Component of this compoundPotential Renewable PrecursorSource of Renewable Precursor
Pentyl Group 1,5-PentanediolFurfural from biomass (e.g., corncobs, wood waste) worldbiomarketinsights.compcimag.compcimag.com
Acetate Group Acetic AcidFermentation of biomass, hydrothermal treatment of biomass ma.eduvedantu.com

By combining bio-based 5-iodo-1-pentanol (derived from 1,5-PDO) with bio-based acetic acid, it is theoretically possible to synthesize this compound from entirely renewable feedstocks.

In addition to renewable feedstocks, the choice of reagents is also important. For instance, in the conversion of alcohols to alkyl iodides, traditional reagents like phosphorus and iodine can be hazardous. libretexts.org The development of milder and less toxic iodinating agents is an active area of research in green chemistry. cmu.edu

Analytical Techniques for the Study of 5 Iodopentyl Acetate

Spectroscopic Characterization Methods

Spectroscopic methods are fundamental for elucidating the molecular structure of 5-Iodopentyl acetate (B1210297) by probing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of organic compounds like 5-Iodopentyl acetate, providing detailed information about the carbon-hydrogen framework and functional groups. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are routinely used.

¹H NMR Spectroscopy: ¹H NMR spectra provide information on the number of chemically equivalent protons, their chemical environment, and their connectivity (coupling patterns). For this compound, characteristic signals would be observed for the protons on the carbon chain, influenced by the electronegativity of the iodine atom and the ester group. For instance, protons adjacent to the iodine atom would typically be shifted downfield due to the deshielding effect of iodine. Protons alpha to the ester oxygen and the carbonyl group would also exhibit distinct chemical shifts. The methyl protons of the acetate group (CH₃COO-) are expected to appear as a singlet around 2.0-2.1 ppm rsc.orgsigmaaldrich.com. The methylene (B1212753) protons (CH₂) along the pentyl chain would show various multiplets (triplets, quartets, quintets) depending on their proximity to the iodine and the ester group, and their coupling with neighboring protons rsc.org.

A study involving this compound reported ¹H NMR data (300 MHz, CDCl₃) with signals at 1.26 (t, 6H, J = 7.87 Hz), 1.32-1.40 (m, 4H, J = 5.94 Hz), 1.64 (q, 2H, J = 7.05 Hz), 1.9 (q, 2H, J = 7.81 Hz), 2.04 (s, 3H), 3.31 (t, 1H, J = 7.50 Hz), 4.05 (t, 2H, J = 6.59 Hz), and 4.2 (q, 4H, J = 6.59 Hz) rsc.org. It's important to note that some of these reported shifts might correspond to other compounds in the experimental section, but the singlet at 2.04 ppm is consistent with the acetate methyl group, and the triplets/multiplets are indicative of the methylene protons in the alkyl chain. Another source mentions 5-iodopentyl 2-phenoxyacetate with ¹H NMR signals including a triplet at 4.36 ppm for protons adjacent to the ester oxygen and a triplet at 3.26 ppm for protons adjacent to the iodine, along with various multiplets for the internal methylene groups rsc.org.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shifts of carbon atoms are highly sensitive to their electronic environment. For this compound, the carbonyl carbon of the acetate group (C=O) would appear significantly downfield (typically around 170-175 ppm) rsc.org. The carbon directly bonded to the iodine atom would also exhibit a characteristic chemical shift, typically upfield compared to other halogenated carbons due to the heavy atom effect of iodine, but still distinct from purely aliphatic carbons rsc.org. The carbons of the pentyl chain and the methyl carbon of the acetate group would resonate at different positions based on their proximity to the electronegative oxygen and iodine atoms rsc.org.

A reported ¹³C NMR spectrum (400 MHz, CDCl₃) for a related compound showed signals at 14.07, 20.95, 25.41, 26.94, 28.29, 32.34, 51.91, 61.31, 64.32, 169.48, and 171.21 ppm rsc.org. While this specific data may be for a similar compound, the presence of a carbonyl carbon around 169-171 ppm and various aliphatic carbons is consistent with an acetate ester.

Table 1: Expected NMR Chemical Shifts for this compound (Illustrative)

Proton/Carbon TypeExpected ¹H NMR Chemical Shift (δ, ppm)Expected ¹³C NMR Chemical Shift (δ, ppm)
CH₃ (Acetate)2.0 - 2.1 (s)20 - 22
-CH₂-O- (Ester)4.0 - 4.2 (t)60 - 65
-CH₂-I3.1 - 3.4 (t)5 - 10
Other -CH₂-1.3 - 2.0 (m, q)25 - 35
C=O (Acetate)-169 - 175

Note: Actual chemical shifts can vary slightly depending on solvent, concentration, and spectrometer frequency.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable technique for determining the molecular weight of this compound and providing insights into its structural features through fragmentation patterns. Electron Ionization Mass Spectrometry (EI-MS) is commonly used for volatile organic compounds.

The molecular ion peak (M⁺) for this compound (C₇H₁₃IO₂) would correspond to its molecular weight, which is approximately 256.0 g/mol . The presence of iodine, a monoisotopic element, can be confirmed by the characteristic isotopic pattern in the mass spectrum, where the M+2 peak due to ¹²⁹I and ¹³¹I isotopes would be observed in a roughly 1:1 ratio researchgate.net.

Fragmentation in esters often involves characteristic cleavages. A common fragmentation pathway for esters is the McLafferty rearrangement, which can lead to the loss of an alkene from the alkyl chain, accompanied by a hydrogen transfer rsc.orguou.ac.in. For this compound, this could involve the loss of an iodoalkene or related fragments. Another typical fragmentation is the α-cleavage, which occurs next to the carbonyl group, leading to the loss of the alkoxy group (-OR) or the acylium ion uou.ac.inlibretexts.org. Given the presence of iodine, fragmentation pathways involving the loss of iodine or HI are also expected.

Reported EI-MS data for various acetate esters and iodo-compounds show characteristic fragmentation. For instance, a study mentioned McLafferty rearrangement in the EI-MS of related acetate compounds rsc.org. Another source indicated an EI-MS peak at m/z 232 for a related compound, possibly corresponding to [(M++1)-Na+] rsc.org. While direct fragmentation data for this compound is not extensively detailed in the provided snippets, general ester and halide fragmentation rules apply. The presence of a strong signal at m/z 43 (CH₃CO⁺, acetylium ion) is common for acetate esters chegg.com. Other fragments would correspond to the loss of neutral molecules such as acetic acid, or parts of the pentyl chain with or without the iodine atom.

Table 2: Expected Key Fragments in EI-MS of this compound (Illustrative)

m/z (Mass/Charge)Proposed Fragment IonPossible Fragmentation Pathway
256[C₇H₁₃IO₂]⁺•Molecular Ion
127[I]⁺Cleavage of C-I bond
43[CH₃CO]⁺α-cleavage (acetylium ion)
197[M-CH₃COO]⁺Loss of acetate group
171[M-I]⁺Loss of iodine atom
(McLafferty)VariousRearrangement leading to alkene loss

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for separating this compound from impurities or reaction mixtures and for its quantitative analysis.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas Chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. It is particularly effective for assessing purity and quantifying the compound in a mixture. GC separates components based on their differential partitioning between a stationary phase and a mobile gas phase, followed by detection, often using a Flame Ionization Detector (FID).

For this compound, GC analysis would involve injecting a small sample into the heated injection port, where it vaporizes and is carried by an inert carrier gas (e.g., helium or nitrogen) through a capillary column. The column, coated with a stationary phase, separates the components based on their boiling points and interactions with the stationary phase. This compound, being an ester with a relatively high molecular weight and an iodine atom, would have a distinct retention time compared to starting materials, byproducts, or impurities.

GC analysis can be used to determine the purity of synthesized this compound by integrating the area under its peak and comparing it to the total area of all peaks in the chromatogram. It is also employed for quantitative analysis by using external standards or internal standards, where the peak area or height is correlated with concentration nih.gov. For example, GC analysis has been used to monitor the progress of reactions involving similar compounds like 5-iodopentylbenzene and alkenylzinc reagents scispace.com. The use of GC with an FID detector is common for such analyses rsc.org.

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the separation, identification, and quantification of this compound, especially if it is less volatile or thermally unstable for GC analysis, or if the sample matrix is complex. HPLC utilizes a liquid mobile phase pumped at high pressure through a column packed with a stationary phase.

For this compound, reversed-phase HPLC (RP-HPLC) with a C18 column is a common choice, using a mobile phase typically composed of a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) scielo.brphcogres.com. The ratio and gradient of these solvents would be optimized to achieve good separation of this compound from other components in the sample. Detection is often performed using a UV-Vis detector, as esters and iodine-containing compounds can have chromophores that absorb in the UV region. For compounds lacking strong UV chromophores, other detectors like Refractive Index Detectors (RID) or Evaporative Light Scattering Detectors (ELSD) could be considered, or coupling with mass spectrometry (LC-MS) for enhanced sensitivity and specificity acs.org.

HPLC methods have been developed for the analysis of various acetate compounds, demonstrating their suitability for quantitative analysis and purity assessment scielo.brresearchgate.net. For instance, an HPLC method for dexamethasone (B1670325) acetate used a C18 column with a methanol:water mobile phase and UV detection at 239 nm, showing good linearity, precision, and accuracy scielo.br. While specific HPLC parameters for this compound are not directly detailed in the provided search results, the principles and conditions for similar compounds would apply.

Advanced Characterization for Reaction Monitoring and Product Analysis

Beyond basic structural elucidation and quantification, advanced analytical techniques are crucial for real-time reaction monitoring and in-depth product analysis of this compound. These techniques allow for understanding reaction kinetics, identifying intermediates, and confirming the final product's identity and purity in complex synthetic pathways.

In-situ/Online NMR Spectroscopy: For reaction monitoring, in-situ or online NMR spectroscopy can provide real-time insights into the conversion of reactants to products, the formation of intermediates, and the consumption of starting materials. This approach minimizes sampling errors and allows for direct observation of the reaction in its native environment researchgate.net. While challenging for heterogeneous reactions, it offers significant advantages for homogeneous systems, providing quantitative kinetic data and structural information on transient species researchgate.net.

GC-MS and LC-MS: Coupling chromatographic techniques with mass spectrometry (GC-MS or LC-MS) provides a powerful combination for product analysis. GC-MS is excellent for separating and identifying volatile components in a mixture, with the MS detector providing molecular weight and fragmentation information for identification researchgate.net. For less volatile or thermally labile compounds, LC-MS is preferred. LC-MS offers high sensitivity and specificity, allowing for the detection and identification of trace impurities or complex reaction byproducts that might be difficult to resolve by other methods acs.org. High-resolution mass spectrometry (HRMS) coupled with GC or LC can provide elemental composition with high accuracy, further aiding in the unambiguous identification of this compound and any related compounds researchgate.net.

Infrared (IR) Spectroscopy: While not explicitly detailed in the provided search results for this compound, IR spectroscopy is a standard technique for identifying functional groups. For this compound, characteristic absorption bands would be expected for the carbonyl stretching (C=O) of the ester group (around 1735-1740 cm⁻¹) and C-O stretching vibrations rsc.org. The presence of C-I stretching vibrations might also be observed, though these are typically weaker and in the fingerprint region. IR can be used for rapid qualitative assessment and can complement NMR and MS data.

Table 3: Advanced Characterization Techniques for this compound

TechniqueApplication in Reaction Monitoring & Product AnalysisKey Information Provided
In-situ/Online NMRReal-time monitoring of reaction progress, kinetics, intermediate identificationConcentration changes, structural evolution, reaction rates researchgate.net
GC-MSIdentification of volatile products and byproducts, purity assessmentMolecular weight, fragmentation pattern, separation researchgate.net
LC-MSIdentification of non-volatile/thermally labile products and impuritiesMolecular weight, fragmentation pattern, separation, high sensitivity acs.org
IR SpectroscopyFunctional group identification, qualitative assessmentPresence of C=O (ester), C-O, C-H, and C-I bonds rsc.org

Future Research Directions for 5 Iodopentyl Acetate

Exploration of Unprecedented Reactivity Modes

The iodine atom in 5-Iodopentyl acetate (B1210297) is a versatile functional group, making the compound a valuable intermediate in organic synthesis. Iodoalkanes are known to undergo various reactions, including nucleophilic substitution, elimination, and metal-catalyzed C-C bond-forming reactions ambeed.com. Future research could delve into unprecedented reactivity modes, moving beyond conventional transformations.

Potential areas of exploration include:

Hypervalent Iodine Chemistry: Investigating the use of 5-Iodopentyl acetate in hypervalent iodine chemistry, where the iodine atom can be oxidized to higher oxidation states (e.g., I(III) or I(V)), enabling unique transformations like oxidative couplings, cyclizations, or rearrangements fishersci.be. The easy interconversion between different oxidation states of iodine has facilitated the development of numerous chemical transformations, often in a catalytic manner.

Radical Chemistry: Exploring radical reactions initiated by the homolytic cleavage of the C-I bond. This could lead to novel cyclizations, additions, or polymerizations. For instance, one-electron reduction of alkyl iodides can generate radicals, which can then be utilized in multi-component coupling reactions.

Organometallic Chemistry: Developing new organometallic reagents from this compound (e.g., Grignard reagents, organolithium, or organozinc compounds) and exploring their reactivity in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) with diverse coupling partners. Such reactions are crucial for constructing complex molecular architectures.

Catalytic Applications: Investigating the role of this compound as a precursor for catalysts or as a ligand in catalytic systems, leveraging the unique electronic properties of iodine.

Detailed research findings in this area would involve mechanistic studies, optimization of reaction conditions, and exploration of the scope and limitations of these novel reactivity modes for this compound.

Integration into Advanced Materials Synthesis

The dual functionality of this compound, possessing both an iodine atom and an ester group, makes it a promising building block for the synthesis of advanced materials. The iodine atom can serve as a reactive handle for polymerization, cross-linking, or post-polymerization functionalization, while the acetate group can influence solubility, compatibility, or introduce additional reactive sites.

Future research could focus on:

Polymer Synthesis: Utilizing this compound as a monomer or co-monomer in various polymerization techniques, such as controlled radical polymerization (e.g., ATRP, RAFT) where the iodine atom can act as an initiating or mediating species. This could lead to well-defined polymers with tailored architectures and functionalities. The ester group could also be leveraged for creating polyesters or for hydrolysis-based degradation.

Functional Coatings and Films: Incorporating this compound into the synthesis of functional coatings or films. The iodine could provide properties such as flame retardancy, X-ray opacity, or serve as an anchor for surface modifications. The acetate group could contribute to adhesion or flexibility.

Self-Healing Materials: Designing materials where the iodine or ester functionalities participate in dynamic covalent bonds or supramolecular interactions, enabling self-healing properties.

Biomaterials: Exploring its use in the synthesis of biomaterials, potentially as a component for drug delivery systems or biocompatible polymers, where the iodine could be used for imaging or targeted delivery after further modification. The iodine atom, for instance, could be a handle for radiolabeling, although dosage/administration information is excluded from this article.

The integration of this compound into advanced materials synthesis would require detailed studies on polymerization kinetics, material characterization (e.g., mechanical properties, thermal stability, optical properties), and evaluation of the specific functionalities imparted by the incorporated compound.

Application of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction

The application of machine learning (ML) and artificial intelligence (AI) is rapidly transforming chemical research, offering powerful tools for compound design, reaction prediction, and optimization of synthetic pathways. For this compound, ML and AI could play a significant role in accelerating discovery and development.

Future research directions in this area include:

Retrosynthesis Prediction: Using AI-driven retrosynthesis prediction models to identify novel and efficient synthetic routes to this compound or its complex derivatives. These models learn chemical knowledge from large experimental datasets to suggest reaction sequences, potentially overcoming limitations of traditional rule-based systems.

Reaction Condition Optimization: Employing ML algorithms to predict optimal reaction conditions (e.g., temperature, solvent, catalyst, stoichiometry) for the synthesis or transformation of this compound, leading to improved yields and selectivity.

Property Prediction: Developing ML models to predict the physical, chemical, or material properties of this compound and its derivatives based on their molecular structure. This could include predicting reactivity, stability, or performance in specific material applications.

Novel Compound Design: Utilizing generative AI models to design new compounds incorporating the this compound motif with desired properties for specific applications, such as novel monomers for advanced polymers or precursors for pharmaceutical intermediates.

Data Mining and Knowledge Extraction: Applying natural language processing (NLP) and other AI techniques to extract valuable information from the vast chemical literature and patent databases related to iodoalkanes and esters, identifying hidden patterns or correlations that could inform future research on this compound.

The success of ML/AI applications relies heavily on the availability and quality of large, diverse datasets of chemical reactions and properties. As more data becomes available, the predictive power and utility of these computational tools for compounds like this compound will continue to grow.

Compound Names and PubChem CIDs

Q & A

Basic: What are common synthetic methods for preparing 5-Iodopentyl acetate?

This compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, in iron-catalyzed cross-coupling protocols, this compound reacts with Grignard reagents (e.g., alkynylmagnesium bromides) under mild, phosphine-free conditions to form complex alkynyl acetates. Key steps include:

  • Using THF as a solvent at ambient or slightly elevated temperatures.
  • Purification via flash chromatography with hexanes/ethyl acetate gradients .
  • Characterization by 1H^1H and 13C^13C NMR to confirm ester and alkyl chain integrity .

Advanced: How can reaction conditions be optimized for higher yields in cross-coupling reactions?

Optimization involves:

  • Catalyst selection : Iron-based catalysts (e.g., Fe(acac)3_3) reduce side reactions compared to palladium systems.
  • Temperature control : Maintaining 25–40°C minimizes decomposition of sensitive intermediates.
  • Stoichiometry : A 1.5:1 molar ratio of Grignard reagent to this compound ensures complete conversion .
  • Solvent purity : Anhydrous THF prevents quenching of the Grignard reagent.
    Post-reaction analysis via HRMS and 1H^1H NMR helps identify unreacted starting material or byproducts for iterative refinement .

Basic: What analytical techniques are essential for characterizing this compound?

Critical techniques include:

  • NMR spectroscopy : 1H^1H NMR confirms acetate methyl protons (~2.0 ppm) and alkyl chain integration. 13C^13C NMR identifies carbonyl (~171 ppm) and iodinated carbon signals .
  • Mass spectrometry (HRMS) : ESI-MS verifies molecular ion peaks (e.g., [M+Ag]+ adducts for halogenated compounds) .
  • Chromatography : Purity assessment via TLC or HPLC ensures no residual iodine or acetylated byproducts .

Advanced: How to address spectral overlaps in NMR characterization of derivatives?

Spectral ambiguities in derivatives (e.g., phosphonium salts) can be resolved by:

  • 2D NMR (COSY, HSQC) : Correlates proton-proton and carbon-proton couplings to assign overlapping alkyl/aromatic signals .
  • Variable-temperature NMR : Reduces signal broadening caused by dynamic processes.
  • Isotopic labeling : 2H^2H-labeled analogs simplify splitting patterns in crowded regions .

Basic: How to ensure experimental reproducibility in synthesis?

Reproducibility requires:

  • Detailed protocols : Document exact stoichiometry, solvent grades, and reaction times (e.g., 12 hours at 110°C for phosphonium salt synthesis) .
  • Batch consistency : Use freshly distilled this compound to avoid iodine degradation.
  • Reference controls : Include known reactions (e.g., cross-coupling with alkynyl Grignards) to validate setup .

Advanced: What strategies resolve contradictions in reported reaction yields?

Discrepancies (e.g., 67% vs. lower yields) are analyzed by:

  • Variable mapping : Compare catalyst loadings, solvent purity, and iodopentyl acetate lot variability.
  • Byproduct profiling : Use GC-MS to identify competing pathways (e.g., elimination vs. substitution).
  • Kinetic studies : Monitor reaction progress via in situ IR to pinpoint incomplete conversions .

Basic: What safety protocols apply when handling this compound?

  • Inert atmosphere : Conduct reactions under nitrogen to prevent iodide oxidation .
  • Ventilation : Use fume hoods due to potential acetyl iodide release.
  • PPE : Wear nitrile gloves and eye protection to avoid skin/eye contact with iodinated compounds .

Advanced: How to design experiments for bioactive molecule synthesis?

To explore applications (e.g., mitochondrial probes):

  • Functionalization : Attach triphenylphosphonium groups via nucleophilic substitution for mitochondrial targeting .
  • Fluorescence tagging : Incorporate fluorophores (e.g., dansyl chloride) via ester hydrolysis and re-acylation.
  • In vitro testing : Use fluorescence lifetime imaging (FLIM) to validate subcellular localization in model systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.